
5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds related to 5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, specifically triazole derivatives, have been synthesized and investigated for their antimicrobial properties. A study detailed the synthesis of various 1,2,4-triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines. Among the synthesized compounds, some displayed moderate to good antimicrobial activities against tested microorganisms, suggesting potential application in developing antimicrobial agents (Bektaş et al., 2007).
Structural Analysis and Optimization
Another aspect of research involving triazole compounds, including those structurally related to the compound , focuses on the structural analysis through X-ray diffraction techniques and optimization using density functional theory (DFT). This approach provides insights into the molecular structure and potential for hydrogen bonding, which could influence the compound's chemical properties and reactivity. Such detailed structural analysis aids in understanding the compound's interaction at the molecular level, potentially guiding the design of more efficient derivatives (Șahin et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Further research into triazole derivatives has explored their potential as enzyme inhibitors, which could have therapeutic applications. Specifically, studies have synthesized novel heterocyclic compounds from triazole precursors and investigated their inhibitory activity against lipase and α-glucosidase. Some compounds exhibited significant inhibitory activity, suggesting their potential in treating conditions related to enzyme dysfunction, such as diabetes or obesity (Bekircan et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzyl azide to form the intermediate compound, which is then reacted with propiolic acid to yield the final product.", "Starting Materials": [ "4-chloroaniline", "2,4-dimethoxybenzyl azide", "propiolic acid", "diethyl ether", "triethylamine", "dichloromethane", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in dichloromethane and add triethylamine. Stir the mixture for 10 minutes.", "Step 2: Add 2,4-dimethoxybenzyl azide to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add propiolic acid to the reaction mixture and stir for 12 hours at room temperature.", "Step 4: Extract the reaction mixture with diethyl ether and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Purify the crude product by column chromatography using ethyl acetate as the eluent.", "Step 7: Dry the purified product with magnesium sulfate and recrystallize from ethyl acetate to obtain the final product." ] } | |
Número CAS |
1291859-25-0 |
Fórmula molecular |
C18H18ClN5O3 |
Peso molecular |
387.82 |
Nombre IUPAC |
5-(4-chloroanilino)-N-[(2,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-14-8-3-11(15(9-14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
Clave InChI |
PPVSAQKHDNYODF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



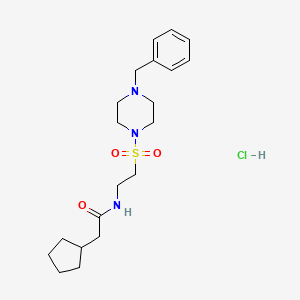
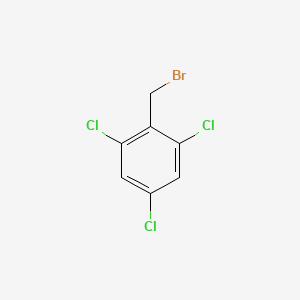
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

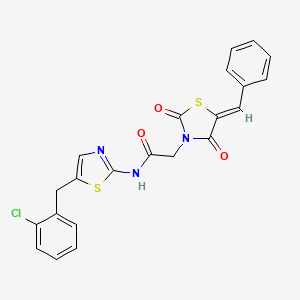
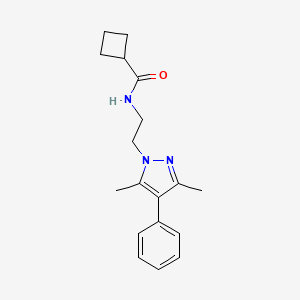
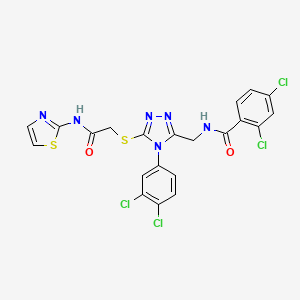

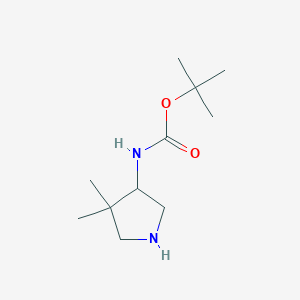
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
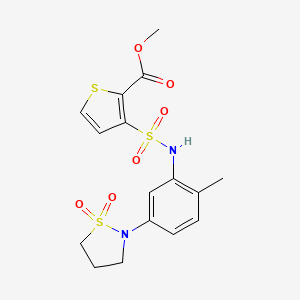
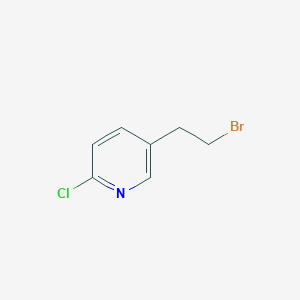
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)